Cas no 2228264-34-2 (5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)

5-Chloro-2-(2-methyloxiran-2-yl)-1H-indole is a specialized indole derivative featuring a chloro-substituted aromatic ring and an epoxy (oxirane) functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the development of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of both the indole core and the reactive epoxy group allows for further functionalization, enabling the synthesis of complex heterocyclic frameworks. Its structural features make it valuable for research applications, particularly in medicinal chemistry, where it may serve as a precursor for targeted drug discovery efforts. The compound requires careful handling due to its reactive epoxide moiety.
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole structure
2228264-34-2 structure
商品名:5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
CAS番号:2228264-34-2
MF:C11H10ClNO
メガワット:207.656201839447
CID:6138951
PubChem ID:165883938

5-chloro-2-(2-methyloxiran-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
    • EN300-1993286
    • 2228264-34-2
    • インチ: 1S/C11H10ClNO/c1-11(6-14-11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,13H,6H2,1H3
    • InChIKey: ITXCNLXDSPXFTG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C=C(C1(C)CO1)N2

計算された属性

  • せいみつぶんしりょう: 207.0450916g/mol
  • どういたいしつりょう: 207.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

5-chloro-2-(2-methyloxiran-2-yl)-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1993286-10.0g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
10g
$5590.0 2023-05-26
Enamine
EN300-1993286-0.5g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
0.5g
$1247.0 2023-09-16
Enamine
EN300-1993286-0.1g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
0.1g
$1144.0 2023-09-16
Enamine
EN300-1993286-5.0g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
5g
$3770.0 2023-05-26
Enamine
EN300-1993286-1g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
1g
$1299.0 2023-09-16
Enamine
EN300-1993286-0.05g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
0.05g
$1091.0 2023-09-16
Enamine
EN300-1993286-1.0g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
1g
$1299.0 2023-05-26
Enamine
EN300-1993286-0.25g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
0.25g
$1196.0 2023-09-16
Enamine
EN300-1993286-5g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
5g
$3770.0 2023-09-16
Enamine
EN300-1993286-10g
5-chloro-2-(2-methyloxiran-2-yl)-1H-indole
2228264-34-2
10g
$5590.0 2023-09-16

5-chloro-2-(2-methyloxiran-2-yl)-1H-indole 関連文献

5-chloro-2-(2-methyloxiran-2-yl)-1H-indoleに関する追加情報

Comprehensive Overview of 5-chloro-2-(2-methyloxiran-2-yl)-1H-indole (CAS No. 2228264-34-2): Properties, Applications, and Research Insights

5-chloro-2-(2-methyloxiran-2-yl)-1H-indole (CAS No. 2228264-34-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the indole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a chloro substituent at the 5-position and a 2-methyloxiran-2-yl group at the 2-position of the indole ring imparts distinct chemical and pharmacological properties to this molecule.

Researchers have explored the potential of 5-chloro-2-(2-methyloxiran-2-yl)-1H-indole as a key intermediate in the synthesis of bioactive molecules. Its epoxide functionality (oxirane ring) makes it a valuable building block for ring-opening reactions, which are pivotal in drug discovery. Recent studies highlight its relevance in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics targeting resistant pathogens. The compound's structural versatility also positions it as a candidate for crop protection chemicals, addressing global concerns about sustainable agriculture.

From a synthetic chemistry perspective, the preparation of CAS No. 2228264-34-2 involves multi-step organic transformations, often starting from 5-chloroindole derivatives. Optimizing its yield and purity is critical for industrial applications, where green chemistry principles are increasingly emphasized. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring compliance with regulatory standards for high-purity intermediates.

The commercial significance of 5-chloro-2-(2-methyloxiran-2-yl)-1H-indole is underscored by its inclusion in catalogs of major chemical suppliers, catering to the pharmaceutical and agrochemical sectors. Its stability under controlled conditions and compatibility with common solvents enhance its utility in large-scale production. However, handling requires adherence to safety protocols, as with all epoxide-containing compounds, to mitigate reactivity risks.

Emerging trends in AI-driven drug discovery have further amplified interest in this molecule. Computational models predict its potential as a scaffold for drug design, particularly in oncology and neurology. Questions frequently searched by users, such as "role of indole derivatives in medicine" or "epoxide reactivity in organic synthesis," reflect the compound's interdisciplinary relevance. Additionally, its environmental fate and biodegradability are topics of ongoing research, responding to the sustainability mandates in chemical manufacturing.

In conclusion, 5-chloro-2-(2-methyloxiran-2-yl)-1H-indole exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from drug development to material science, making it a subject of continuous exploration. As scientific inquiries evolve, this compound is poised to remain a focal point in discussions about molecular diversity and functional group compatibility in synthetic pathways.

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